1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Overview
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is an organic compound known for its diverse biological and chemical properties. This compound features a unique structure combining a piperazine ring and an oxadiazole moiety, making it significant in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves the condensation of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde with piperazine. Reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Duration: Several hours to overnight
Industrial Production Methods
For industrial-scale production, this compound may be synthesized using automated flow reactors to ensure high yield and purity. Continuous flow reactions offer better control over reaction conditions, minimizing side reactions and optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various reactions such as:
Oxidation: : Using oxidizing agents like potassium permanganate
Reduction: : Involving reducing agents like lithium aluminum hydride
Substitution: : Including nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium at elevated temperatures
Reduction: : Lithium aluminum hydride in anhydrous ether at room temperature
Substitution: : Alkyl halides in the presence of a base
Major Products Formed
Oxidation: : Carboxylic acids or aldehydes
Reduction: : Alcohols or amines
Substitution: : Alkylated derivatives
Scientific Research Applications
Chemistry
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology
In biology, this compound is studied for its potential as an enzyme inhibitor and its ability to interfere with metabolic pathways.
Medicine
Medically, it has been explored for its antimicrobial and antiviral properties. Researchers investigate its use in developing new pharmaceuticals.
Industry
Industrially, it is employed in the creation of specialty chemicals, agrochemicals, and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism by which 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exerts its effects largely depends on its target. In enzyme inhibition, it binds to the active site, preventing substrate access. Its antimicrobial action might involve disrupting microbial cell wall synthesis or interfering with DNA replication.
Comparison with Similar Compounds
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine stands out due to its unique combination of oxadiazole and piperazine rings, offering diverse reactivity and biological activity. Similar compounds include:
1-{[3-(Methyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
1-{[3-(Ethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
1-{[3-(Propan-1-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
These compounds exhibit similar reactivity but may differ in their biological profiles and specific applications.
That should cover the essentials about this compound. Got any specific details you want to dive deeper into?
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZSNKLDXAWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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